(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile is a synthetic organic compound characterized by the presence of an indole moiety linked to a nitrile group through a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of an indole derivative with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where the indole derivative is reacted with a nitrile compound in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The nitrile group can also participate in covalent bonding with nucleophilic sites in proteins, leading to alterations in their function. These interactions can result in a range of biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
3-(1H-indol-3-yl)acrylonitrile: A synthetic derivative with similar structural features.
Indole-3-acetonitrile: Another indole derivative with potential biological activities.
Uniqueness
(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the nitrile group and the conjugated system enhances its potential for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2Z)-2-(1H-indol-3-ylmethylidene)-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-16(2,3)15(19)11(9-17)8-12-10-18-14-7-5-4-6-13(12)14/h4-8,10,18H,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVXXCCOLPKERT-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CNC2=CC=CC=C21)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CNC2=CC=CC=C21)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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